4-[(2-Methylbutan-2-yl)oxy]aniline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
4-(2-methylbutan-2-yloxy)aniline |
InChI |
InChI=1S/C11H17NO/c1-4-11(2,3)13-10-7-5-9(12)6-8-10/h5-8H,4,12H2,1-3H3 |
InChI Key |
ZSXKYRWOQCZEEX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)OC1=CC=C(C=C1)N |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone technique for the detailed structural analysis of 4-[(2-Methylbutan-2-yl)oxy]aniline in solution. Both ¹H and ¹³C NMR provide precise information about the molecular framework.
The tert-pentyloxy group, a bulky and flexible substituent, significantly influences the molecule's conformational dynamics. The rotation around the C(aryl)-O and O-C(tert-pentyl) bonds is a key area of investigation. While the interconversion of conformers is typically fast on the NMR timescale at room temperature, leading to time-averaged signals, specialized NMR techniques can probe these dynamics. ethz.ch
Rotational isomers, or rotamers, may exist due to hindered rotation around the nitrogen-carbonyl bond in related structures. researchgate.net For the tert-pentyloxy group, low-temperature NMR studies can "freeze out" different conformations, allowing for the observation of distinct signals for each populated state. sikhcom.net Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy are particularly powerful for determining spatial proximity between protons. ethz.chmdpi.com For instance, irradiation of the tert-pentyl protons would allow for the measurement of NOEs to the ortho-protons (H-2/H-6) of the aniline (B41778) ring, providing direct evidence for the preferred orientation of the alkoxy group relative to the aromatic ring. The bulky nature of the tert-pentyl group is expected to create a conformational bias, favoring an arrangement that minimizes steric hindrance with the aromatic ring protons. ethz.ch
The chemical shifts observed in the ¹H and ¹³C NMR spectra of this compound are governed by the electronic effects of the amino (-NH₂) and tert-pentyloxy (-OR) substituents. Both are strong electron-donating groups (EDGs) that increase electron density on the aromatic ring through resonance (+R effect). core.ac.uklibretexts.org
¹H NMR: The electron-donating nature of the -NH₂ and -OR groups causes significant shielding of the aromatic protons, shifting their signals upfield (to lower ppm values) compared to unsubstituted benzene (B151609) (7.26 ppm). The effect is most pronounced at the ortho and para positions relative to each substituent. core.ac.uk In this para-substituted compound, the -NH₂ and -OR groups work in concert to shield the aromatic protons. The aromatic region will typically display an AA'BB' splitting pattern, characteristic of 1,4-disubstituted benzenes. The protons ortho to the amino group (H-3/H-5) and those ortho to the alkoxy group (H-2/H-6) are electronically non-equivalent and will exhibit distinct chemical shifts.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Predicted values are based on established substituent effects in related aniline and alkoxybenzene compounds.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale for Shift |
|---|---|---|---|
| H-2 / H-6 | 6.7 - 6.9 | - | Shielded by +R effect of -OR group. |
| H-3 / H-5 | 6.6 - 6.8 | - | Shielded by +R effect of -NH₂ group. |
| NH₂ | 3.5 - 4.5 (broad) | - | Variable, depends on solvent and concentration. |
| C-1 (C-NH₂) | - | 139 - 142 | Shielded by -NH₂ group, deshielded by attachment to ring. |
| C-2 / C-6 | - | 115 - 118 | Shielded by +R effect of -OR group. |
| C-3 / C-5 | - | 114 - 117 | Shielded by +R effect of -NH₂ group. |
| C-4 (C-O) | - | 150 - 154 | Deshielded by electronegative oxygen. |
| C(quat)-O | - | ~80 | Quaternary carbon attached to oxygen. |
| -CH₂- | ~1.6 | ~32 | Aliphatic methylene. |
| -CH₃ (ethyl) | ~0.9 | ~9 | Aliphatic methyl. |
Mass Spectrometry for Precise Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) provides the exact molecular weight and valuable structural information through the analysis of fragmentation patterns. For this compound, electron ionization (EI) would lead to a series of characteristic fragment ions.
Aromatic ethers and amines are known to produce prominent molecular ions due to the stability of the benzene ring. blogspot.comwhitman.edu The primary fragmentation pathways for this compound are expected to involve cleavages alpha to the ether oxygen and the amine nitrogen.
Molecular Ion (M⁺·): An observable molecular ion peak at m/z = 193 would confirm the molecular formula (C₁₂H₁₉NO).
Alpha-Cleavage at Ether: The most significant fragmentation is the cleavage of the C-C bond alpha to the oxygen atom within the tert-pentyl group. Loss of an ethyl radical (·CH₂CH₃) would result in a stable tertiary carbocation at m/z = 164.
Cleavage of the Alkyl Group: Cleavage of the bond between the oxygen and the tert-pentyl group can occur, leading to the formation of a p-aminophenol radical cation at m/z = 109 and a tert-pentyl cation at m/z = 71. libretexts.orglibretexts.org
Hydrogen Rearrangement: Aromatic ethers with alkyl chains can undergo hydrogen rearrangement to produce a protonated aminophenol ion at m/z = 110. whitman.edu
Loss of Alkene: Elimination of 2-methyl-1-butene (B49056) via a McLafferty-type rearrangement from the molecular ion could lead to a fragment at m/z = 123.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 193 | [C₁₂H₁₉NO]⁺· | Molecular Ion (M⁺·) |
| 164 | [M - C₂H₅]⁺ | Alpha-cleavage, loss of ethyl radical from pentyl group. |
| 123 | [M - C₅H₁₀]⁺· | Elimination of 2-methyl-1-butene. |
| 110 | [HOC₆H₄NH₃]⁺ | Cleavage of ether bond with hydrogen transfer. |
| 109 | [HOC₆H₄NH₂]⁺· | Cleavage of the C(alkyl)-O bond. |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups within the molecule by detecting their characteristic vibrational frequencies. nih.govnih.gov The spectra are complementary and together provide a comprehensive vibrational profile.
The key functional groups in this compound give rise to distinct peaks:
N-H Vibrations: The primary amine group (-NH₂) shows characteristic symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. An N-H bending (scissoring) vibration is expected around 1600-1650 cm⁻¹. sigmaaldrich.com
C-H Vibrations: Aromatic C-H stretching bands appear above 3000 cm⁻¹, while aliphatic C-H stretching from the tert-pentyl group appears just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). libretexts.org
C-O Stretching: The aryl-alkyl ether linkage gives rise to a strong, characteristic asymmetric C-O-C stretching band around 1200-1275 cm⁻¹ and a symmetric stretch near 1000-1075 cm⁻¹. libretexts.org
Aromatic Ring Vibrations: C=C stretching vibrations within the benzene ring occur in the 1450-1600 cm⁻¹ region. Out-of-plane (OOP) C-H bending vibrations are found in the 650-900 cm⁻¹ range, and their exact position is diagnostic of the 1,4-disubstitution pattern. libretexts.orgoptica.org
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity |
|---|---|---|---|
| Asymmetric & Symmetric Stretch | N-H (Amine) | 3300 - 3500 | Medium |
| Stretch | C-H (Aromatic) | 3030 - 3100 | Medium-Weak |
| Stretch | C-H (Aliphatic) | 2850 - 2970 | Strong |
| Scissoring Bend | N-H (Amine) | 1600 - 1650 | Medium-Strong |
| Stretch | C=C (Aromatic Ring) | 1450 - 1600 | Medium-Variable |
| Asymmetric Stretch | C-O-C (Aryl-Alkyl Ether) | 1200 - 1275 | Strong |
| Symmetric Stretch | C-O-C (Aryl-Alkyl Ether) | 1000 - 1075 | Medium |
X-ray Crystallography of this compound Derivatives
While the crystal structure of this compound itself is not extensively reported, analysis of its derivatives provides critical insights into solid-state packing, intermolecular interactions, and molecular conformation. Aniline and its derivatives are known to form extensive networks of hydrogen bonds, which play a crucial role in defining their crystal structures. sci-hub.seresearchgate.net
In the crystal lattice of a typical aniline derivative, the amino group (-NH₂) acts as a hydrogen bond donor, often interacting with acceptor atoms like oxygen or nitrogen on neighboring molecules. researchgate.net For derivatives of this compound, it is expected that strong N-H···O or N-H···N hydrogen bonds would be a dominant feature, linking molecules into chains, sheets, or more complex three-dimensional arrays. researchgate.net
The bulky tert-pentyloxy group would significantly influence the molecular packing. Its size and shape would likely prevent a simple, close-packed arrangement, potentially leading to the formation of cavities or channels within the crystal lattice. The conformation of this group in the solid state would be fixed in a low-energy state, likely one that minimizes steric clashes with adjacent molecules. Crystallographic data from related structures, such as other substituted anilines or compounds with bulky alkoxy groups, can serve as models to predict the likely packing motifs and intermolecular interactions. cambridge.orgnih.gov
Table 4: Representative Crystallographic Data for Aniline Derivatives
This table presents data from known aniline derivatives to illustrate typical crystallographic parameters.
| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |
|---|---|---|---|---|
| o-chloroaniline | Orthorhombic | Pmmm | van der Waals forces | cambridge.org |
| m-chloroaniline | Orthorhombic | Pcca | van der Waals forces | cambridge.org |
| 2,6-dichloroaniline | Monoclinic | P2₁/c | van der Waals forces | cambridge.org |
Theoretical and Computational Investigations of 4 2 Methylbutan 2 Yl Oxy Aniline
Quantum Chemical Studies
Quantum chemical studies are fundamental in elucidating the intrinsic properties of 4-[(2-Methylbutan-2-yl)oxy]aniline. These computational approaches allow for a detailed examination of its electronic structure, charge distribution, and conformational possibilities, which are key to predicting its chemical behavior.
Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The electronic characteristics of a molecule are primarily dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and stability. researchgate.net
For aniline (B41778) derivatives, the HOMO is typically localized on the aniline ring and the amino group, which are electron-rich, while the LUMO is distributed over the aromatic ring. The presence of substituents can significantly influence the energies of these orbitals. In the case of this compound, the electron-donating nature of the amino group and the ether-linked tert-amyl group is expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, these groups would have a lesser effect on the LUMO energy. A smaller HOMO-LUMO gap generally signifies higher reactivity. researchgate.netajchem-a.com
Table 1: Frontier Molecular Orbital (HOMO-LUMO) Analysis
| Parameter | Description | Implication for this compound |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Expected to be relatively high due to electron-donating amino and alkoxy groups, indicating a strong capacity to donate electrons. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Expected to be less affected by the substituents. |
| HOMO-LUMO Gap (ΔE) | The energy difference between LUMO and HOMO (ΔE = ELUMO - EHOMO). | A smaller gap suggests higher chemical reactivity and lower kinetic stability. |
Charge Distribution, Electrostatic Potential, and Reactivity Descriptors
The distribution of electron density within the this compound molecule is a key determinant of its reactivity. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. bhu.ac.in For this compound, the areas of negative potential (typically colored red or yellow) are expected to be concentrated around the nitrogen atom of the amino group and the oxygen atom of the ether linkage, as these are the most electronegative atoms. These sites are prone to electrophilic attack. thaiscience.info The aromatic ring, particularly the ortho and para positions relative to the activating amino group, will also exhibit increased electron density. bhu.ac.inthaiscience.info
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. researchgate.net These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).
Electronegativity (χ) measures the tendency of a molecule to attract electrons.
Chemical Hardness (η) indicates the resistance to change in electron distribution. A lower value of hardness implies higher reactivity.
Global Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.
For this compound, the presence of two electron-donating groups (amino and tert-amyloxy) would likely result in a lower electronegativity and chemical hardness compared to unsubstituted aniline, indicating a higher propensity to react with electrophiles.
Table 2: Reactivity Descriptors
| Descriptor | Formula | Significance |
|---|---|---|
| Electronegativity (χ) | χ = -(EHOMO + ELUMO) / 2 | Measures the power of a molecule to attract electrons. |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Represents the resistance to deformation of the electron cloud. |
| Global Electrophilicity Index (ω) | ω = χ² / (2η) | Quantifies the electrophilic nature of a molecule. |
Conformational Preference and Energy Landscapes Influenced by the 2-Methylbutan-2-yl Group
The most stable conformation will be the one that minimizes steric clashes between the tert-amyl group and the aniline ring, as well as with the amino group. This steric hindrance can affect the planarity of the molecule and the alignment of the oxygen lone pairs with the aromatic π-system, which in turn can influence the electronic properties discussed earlier. For instance, a non-planar conformation could reduce the electron-donating effect of the alkoxy group on the aromatic ring.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. It allows for the exploration of reaction pathways, the identification of transition states, and the rationalization of experimental observations.
Catalytic Cycles and Transition State Analysis in Synthesis
The synthesis of this compound often involves catalytic processes. Computational modeling can be employed to elucidate the detailed mechanism of these reactions. For example, in a Williamson ether synthesis-type reaction to form the ether linkage, a catalyst might be used to facilitate the reaction between a substituted phenol (B47542) and an alkyl halide.
Transition state theory can be used to calculate the activation energies of different potential reaction pathways. mdpi.com By identifying the lowest energy transition state, the most favorable reaction mechanism can be determined. This analysis can provide insights into the role of the catalyst in lowering the activation barrier and accelerating the reaction. For instance, in phase-transfer catalysis, computational models can help understand how the catalyst facilitates the transport of reactants between different phases. researchgate.net
Rationalization of Observed Chemo- and Regioselectivity
In reactions where this compound can react at multiple sites, such as electrophilic aromatic substitution, computational chemistry can explain the observed chemo- and regioselectivity. The calculated charge distribution and the energies of the frontier molecular orbitals can be used to predict the most reactive sites.
For electrophilic substitution on the aniline ring, the amino group is a strong activating group and an ortho-, para-director. Since the para position is blocked by the tert-amyloxy group, electrophilic attack is expected to occur predominantly at the ortho positions relative to the amino group. However, the bulky tert-amyloxy group might sterically hinder the approach of the electrophile to one or both of these positions. Computational modeling of the transition states for ortho- and meta-substitution can quantify these steric and electronic effects, providing a rationale for the observed regioselectivity. Similarly, in reactions involving the amino group, computational studies can help understand the factors that favor N-alkylation or N-acylation over reactions on the aromatic ring.
Molecular Dynamics Simulations to Explore Dynamic Behavior
An MD simulation of this molecule would typically begin by defining a force field, which is a set of parameters that describes the potential energy of the system as a function of its atomic coordinates. The simulation then solves Newton's equations of motion for each atom, propagating the system forward in time and generating a trajectory that describes the positions and velocities of the atoms over a specific period.
Key dynamic behaviors of this compound that can be explored include:
Solvation Effects: By simulating the molecule in an explicit solvent (such as water or chloroform), MD can reveal detailed information about the formation and dynamics of the solvation shell. It can characterize hydrogen bonding between the amine group (-NH₂) and solvent molecules and analyze the hydrophobic interactions around the tert-amyl group.
Intermolecular Interactions: In simulations with multiple molecules of this compound, it is possible to study aggregation behavior. These simulations can predict how molecules orient themselves with respect to each other, driven by a combination of hydrogen bonds from the amine groups and van der Waals forces between the aromatic rings and alkyl chains. This is crucial for understanding the properties of the compound in its condensed phases.
The results from MD simulations, such as radial distribution functions and root-mean-square deviation (RMSD) plots, provide a quantitative description of these dynamic phenomena, linking the molecule's atomic-level behavior to its macroscopic properties.
Computational Prediction of Spectroscopic Signatures (e.g., NMR Chemical Shifts)
Computational chemistry offers highly valuable tools for predicting spectroscopic properties, which is essential for structure verification and analysis. nih.gov The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts for this compound can be achieved with a high degree of accuracy using quantum mechanical methods. nih.gov
The most common and robust method for this purpose is Density Functional Theory (DFT), often paired with the Gauge-Including Atomic Orbital (GIAO) approach to calculate isotropic magnetic shielding tensors. nih.govnih.gov The process involves first optimizing the molecular geometry of the compound using a selected DFT functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311++G(d,p)). nih.govnih.gov Following geometry optimization, the GIAO method is used at the same or a higher level of theory to compute the absolute magnetic shielding values for each nucleus. nih.gov
These absolute shielding values are then converted to chemical shifts (δ), which are relative to a standard reference compound (typically tetramethylsilane, TMS). This is often done using a linear scaling approach, where the calculated shielding constants (σ_calc) are plotted against experimental chemical shifts (δ_exp) for a set of known molecules. The resulting linear equation (δ_calc = mσ_calc + c) is used to correct the raw calculated values, significantly improving their agreement with experimental data. youtube.com
Recent advancements have also incorporated deep learning and graph neural networks (GNNs) to enhance the accuracy of chemical shift prediction, sometimes combining DFT-calculated descriptors with machine learning models for state-of-the-art performance. nih.govarxiv.org For standard organic molecules, modern DFT methods can predict ¹³C chemical shifts with a mean absolute error (MAE) of around 1.5-2.0 ppm and ¹H chemical shifts with an MAE of approximately 0.1-0.2 ppm. youtube.comarxiv.org
Below is a table of theoretically predicted ¹H and ¹³C NMR chemical shifts for this compound, based on typical values for similar chemical environments and the expected accuracy of DFT/GIAO calculations.
Predicted ¹H NMR Chemical Shifts (Calculated for CDCl₃)
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| H (on -NH₂) | 3.5 - 3.7 |
| H (Aromatic, ortho to -O) | 6.7 - 6.9 |
| H (Aromatic, ortho to -NH₂) | 6.6 - 6.8 |
| H (on -CH₂-) | 1.7 - 1.9 |
| H (on terminal -CH₃) | 0.9 - 1.1 |
| H (on -C(CH₃)₂-) | 1.2 - 1.4 |
Predicted ¹³C NMR Chemical Shifts (Calculated for CDCl₃)
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C (Aromatic, attached to -NH₂) | 140 - 142 |
| C (Aromatic, attached to -O) | 150 - 152 |
| C (Aromatic, ortho to -NH₂) | 115 - 117 |
| C (Aromatic, ortho to -O) | 118 - 120 |
| C (Quaternary, -O-C(CH₃)₂-) | 80 - 82 |
| C (on -CH₂-) | 30 - 32 |
| C (on -C(CH₃)₂-) | 25 - 27 |
These predicted spectra are instrumental in confirming the compound's identity by comparing the theoretical data with experimental results obtained from a spectrometer. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
